4-(1-Cyanoethoxy)-3-methoxybenzonitrile
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Overview
Description
4-(1-Cyanoethoxy)-3-methoxybenzonitrile is an organic compound with the molecular formula C11H10N2O2 It is characterized by the presence of a cyano group (–CN) and a methoxy group (–OCH3) attached to a benzene ring, along with an ethoxy group (–OCH2CH3) linked to the cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Cyanoethoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 1-bromo-2-cyanoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Cyanoethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-(1-Cy
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(1-cyanoethoxy)-3-methoxybenzonitrile |
InChI |
InChI=1S/C11H10N2O2/c1-8(6-12)15-10-4-3-9(7-13)5-11(10)14-2/h3-5,8H,1-2H3 |
InChI Key |
JWFANDTYSBICOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=C(C=C(C=C1)C#N)OC |
Origin of Product |
United States |
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